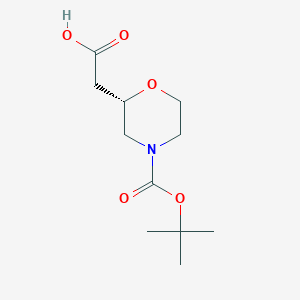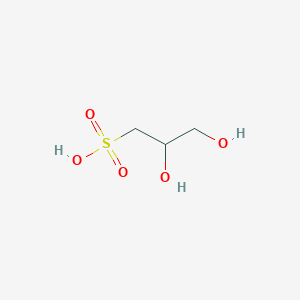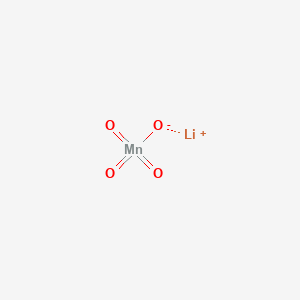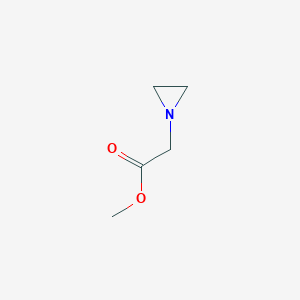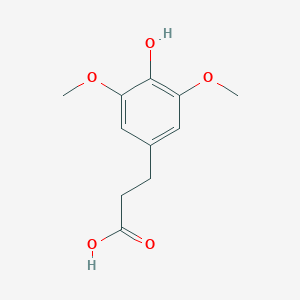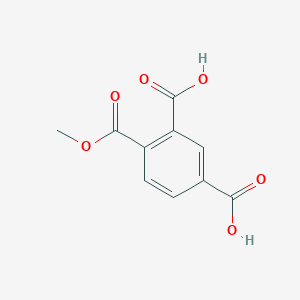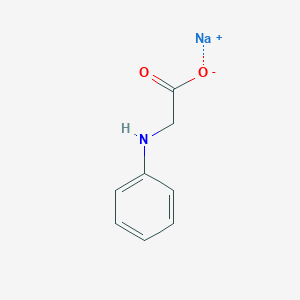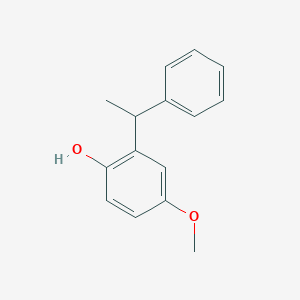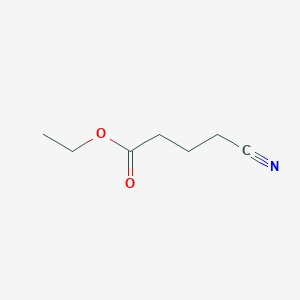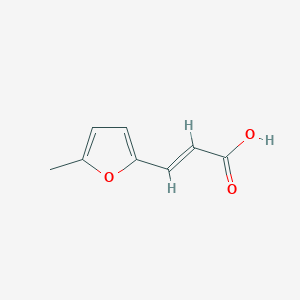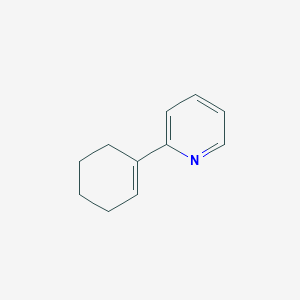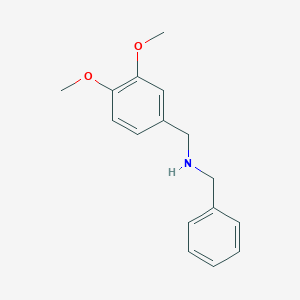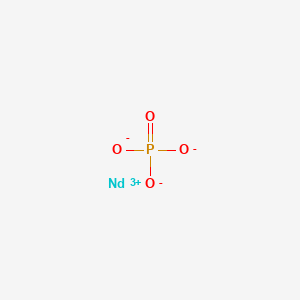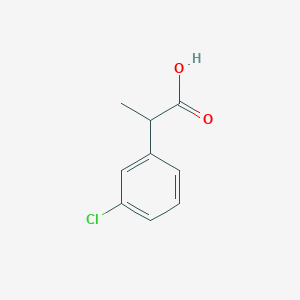
2-(3-Chlorophenyl)propanoic acid
Overview
Description
“2-(3-Chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9ClO2. It has an average mass of 184.620 Da and a monoisotopic mass of 184.029114 Da .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)propanoic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)propanoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 286.6±15.0 °C at 760 mmHg, and a flash point of 127.1±20.4 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
General Use in Scientific Research
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“2-(3-Chlorophenyl)propanoic acid” is a chemical compound used in scientific research. It is often used in the study of biological processes, the synthesis of pharmaceuticals, and the investigation of organic reactions.
Detailed Description of the Methods of Application or Experimental Procedures
This compound is typically used in a laboratory setting. The specific methods of application or experimental procedures would depend on the nature of the research being conducted. For example, it might be used as a reagent in a chemical reaction, or it could be administered to a biological sample to study its effects.
Use in the Production of Pharmaceuticals
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“2-(3-Chlorophenyl)propanoic acid” can be used in the synthesis of pharmaceuticals . The specific pharmaceuticals that it is used to produce would depend on the nature of the research being conducted .
Detailed Description of the Methods of Application or Experimental Procedures
In pharmaceutical chemistry, this compound could be used as a reagent in a chemical reaction to produce a desired pharmaceutical product . The specific methods of application or experimental procedures would depend on the pharmaceutical being produced .
Use in Organic Reactions
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“2-(3-Chlorophenyl)propanoic acid” can be used in the investigation of organic reactions . It could be used as a reagent in a chemical reaction to study the reaction mechanism, kinetics, or other aspects of the reaction .
Detailed Description of the Methods of Application or Experimental Procedures
In organic chemistry, this compound could be used as a reagent in a chemical reaction. The specific methods of application or experimental procedures would depend on the nature of the reaction being studied .
Use in the Production of Other Chemical Compounds
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“2-(3-Chlorophenyl)propanoic acid” can be used in the synthesis of other chemical compounds . The specific compounds that it is used to produce would depend on the nature of the research being conducted .
Detailed Description of the Methods of Application or Experimental Procedures
In chemical synthesis, this compound could be used as a reagent in a chemical reaction to produce a desired product . The specific methods of application or experimental procedures would depend on the compound being produced .
Use in the Study of Biological Processes
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“2-(3-Chlorophenyl)propanoic acid” can be used in the study of biological processes . It could be administered to a biological sample to study its effects .
Detailed Description of the Methods of Application or Experimental Procedures
In biochemistry, this compound could be administered to a biological sample, such as a cell culture or an organism, to study its effects . The specific methods of application or experimental procedures would depend on the nature of the biological process being studied .
properties
IUPAC Name |
2-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBJDXEYFCYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518482 | |
| Record name | 2-(3-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)propanoic acid | |
CAS RN |
14161-84-3 | |
| Record name | 2-(3-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

